3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-2-25-16-8-6-13(7-9-16)17-12-27-19(22-17)11-18-23-20(24-26-18)14-4-3-5-15(21)10-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPCZMGTUBCQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS Number: 1112360-61-8) is a derivative of the oxadiazole and thiazole classes, which have gained attention due to their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring.
- A thiazole moiety.
- A chlorophenyl substituent.
The presence of these functional groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole core have shown promising results against various cancer cell lines:
- Mechanism of Action :
- In Vitro Studies :
- Case Study :
Antimicrobial Activity
The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented:
- Broad Spectrum :
- Mechanism of Action :
- Research Findings :
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related study on 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cell lines. The synthesized compounds showed induction of apoptosis in cancer cells, indicating that derivatives like 3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole may possess similar properties due to structural similarities .
Table 1: Summary of Anticancer Studies
| Compound Type | Cell Line | Effect Observed |
|---|---|---|
| Oxadiazole Derivatives | LN229 (Glioblastoma) | Induced apoptosis and DNA damage |
| Thiazole Substituted Oxadiazoles | Various Cancer Lines | Significant cytotoxicity observed |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study focusing on thiazole-substituted oxadiazoles reported that these compounds exhibited notable antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial targets, making these derivatives promising candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Thiazole Oxadiazoles | Antibacterial | Good activity against Gram-positive bacteria |
| Thiazole Oxadiazoles | Antifungal | Effective against common fungal strains |
Case Studies
Several case studies have documented the synthesis and testing of oxadiazole derivatives for various applications:
- Study on Anti-Cancer Properties : A series of synthesized oxadiazoles were tested against different cancer cell lines, revealing that modifications to the structure could enhance potency and selectivity .
- Antimicrobial Screening : Research involving thiazole-substituted oxadiazoles indicated that specific substitutions significantly improved antibacterial activity compared to unsubstituted analogs .
Comparison with Similar Compounds
Substituent Variations
Position of Chlorine :
- 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (CAS: 932312-60-2) differs in the chloro substitution (2- vs. 3-position on phenyl), altering electronic effects and steric hindrance .
- 3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (ZINC1397971) replaces the thiazole-ethylphenyl group with a methylsulfanylphenyl moiety, reducing planarity but enhancing hydrophobic interactions .
- 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole replaces the thiazole-methyl group with a chloromethyl, simplifying synthesis but reducing steric complexity .
Table 1: Structural Comparison of Key Analogs
Q & A
Q. Table 1: Catalyst Comparison for Oxadiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 82–87 | |
| POCl₃ | Toluene | 90 | 75 |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this oxadiazole-thiazole hybrid?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and thiazole/oxadiazole methylene protons (δ 4.5–5.0 ppm). Carbon signals for oxadiazole C=N appear at ~160–165 ppm .
- FT-IR : Confirm C=N (1640–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches from the oxadiazole and ethoxyphenyl groups .
- Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z 422 for M⁺) and fragmentation patterns .
Basic: How can researchers assess the compound’s solubility and stability in preclinical studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λmax ~270 nm) .
- Stability Profiling : Conduct accelerated degradation studies under heat (40°C) and light (UV irradiation) for 72 hours, monitoring via HPLC (C18 column, acetonitrile:water gradient) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?
Methodological Answer:
- Substituent Variation : Replace the 3-chlorophenyl group with pyridyl or fluorophenyl moieties to evaluate electronic effects on apoptosis induction .
- Core Modifications : Compare oxadiazole vs. triazole cores for target affinity using caspase-3 activation assays in T47D breast cancer cells .
- In Silico Guidance : Pre-screen substituents using AutoDock4 to predict binding to TIP47 (IGF II receptor binding protein), a validated target for oxadiazoles .
Q. Table 2: SAR of Oxadiazole Derivatives
| Substituent (Position 5) | IC₅₀ (µM, T47D Cells) | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| 4-Ethoxyphenylthiazole | 1.2 ± 0.3 | 85 | |
| 4-Fluorophenylthiazole | 3.8 ± 0.5 | 62 |
Advanced: What computational tools are recommended for analyzing electronic properties and receptor interactions?
Methodological Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions critical for target binding. Use Hirshfeld charge analysis for substituent effects .
- AutoDock4 : Perform flexible docking with side-chain optimization (e.g., for TIP47’s Tyr-215 residue) to refine binding poses .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with biological activity .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Cross-Validation : Compare docking scores (AutoDock4) with experimental IC₅₀ values. Adjust force field parameters (e.g., solvation models) if deviations exceed 20% .
- Dynamic Simulations : Run 100 ns MD simulations in GROMACS to assess binding stability of low-activity derivatives .
- Experimental Replication : Synthesize and test analogs with conflicting computational results (e.g., 5-trifluoromethyl substitution) to validate trends .
Advanced: What in vivo protocols are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Model Selection : Use MX-1 xenograft models (immunodeficient mice) with daily oral dosing (10–50 mg/kg) for 21 days .
- Endpoint Analysis : Measure tumor volume (caliper) and apoptosis markers (TUNEL assay) .
- Pharmacokinetics : Profile plasma concentration via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .
Advanced: How to improve metabolic stability without compromising target selectivity?
Methodological Answer:
- Metabolic Hotspots : Replace the ethoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the oxadiazole nitrogen as a phosphonate ester to enhance bioavailability .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in hepatocyte microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
